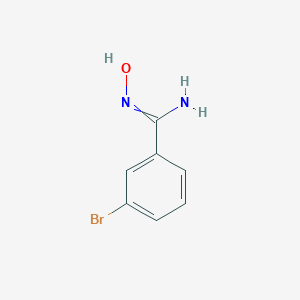

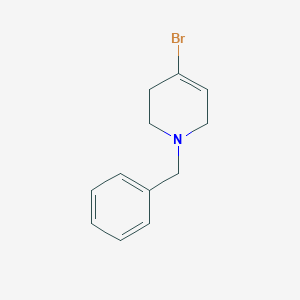

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine, also known as 1-Bromo-4-benzyl-1,2,3,6-tetrahydropyridine, is a heterocyclic organic compound with a wide range of applications in the field of organic synthesis. It is a compound of benzyl and bromo substitutions on a tetrahydropyridine ring. Due to its structural features, 1-Bromo-4-benzyl-1,2,3,6-tetrahydropyridine has gained considerable attention in recent years, as it can be used as a starting material in a variety of organic synthesis reactions.

科学的研究の応用

Organic Synthesis

- Synthesis of Antiviral Compounds : A study by Grishina et al. (2005) discusses the preparation of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are useful synthons for fine organic synthesis. These compounds have potential as antiviral agents (Grishina, Borisenko, Veselov, & Petrenko, 2005).

- New Synthesis Methods : Oediger and Joop (1973) explored new synthesis methods for 1-unsubstituted 1,2,5,6-tetrahydropyridines, including those with a 1-benzyl group, highlighting the versatility of these compounds in chemical synthesis (Oediger & Joop, 1973).

Chemical Analysis

- Deuterium Isotope Effect Studies : Anderson, Kuttab, and Castagnoli (1996) conducted deuterium isotope effect studies on 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, providing insights into the mechanisms of monoamine oxidase B catalyzed oxidation of tetrahydropyridines (Anderson, Kuttab, & Castagnoli, 1996).

Pharmacological Research

- Anti-Inflammatory Potential : Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents. This research indicates the pharmacological applications of tetrahydropyridines in treating inflammation (Rao, Redda, Onayemi, Melles, & Choi, 1995).

- Antiplasmodial and Antitrypanosomal Activities : A study by Mohsin et al. (2019) focused on the synthesis of new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts, which were tested for their antiplasmodial and antitrypanosomal activities, demonstrating their potential in treating infectious diseases (Mohsin, Seebacher, Hochegger, Faist, Saf, Kaiser, Mäser, & Weis, 2019).

将来の方向性

The synthesis of chiral piperidines, such as “1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine”, occasionally suffers from challenges of scalability and stereochemical control . As part of a medicinal chemistry program, access to a series of stereochemically pure 3,4-disubstituted piperidines is sought . This compound could serve as a valuable chiral precursor to C-3,4 di-substituted piperidines, which may have broader utility for other pharmaceutical intermediates .

作用機序

Target of Action

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is a chiral compound that is often used as a precursor in the synthesis of various pharmaceutical intermediates

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of stereochemically pure 3,4-disubstituted piperidines , which are commonly found motifs in approved drugs and drug candidates.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Result of Action

It’s known that the compound is used as a valuable chiral precursor in the synthesis of various pharmaceutical intermediates .

Action Environment

It’s recommended that the compound be stored in a sealed, dry environment at 2-8°c .

特性

IUPAC Name |

1-benzyl-4-bromo-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICKOYXYJSXPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1Br)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570864 |

Source

|

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175347-95-2 |

Source

|

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)